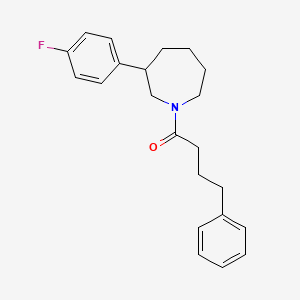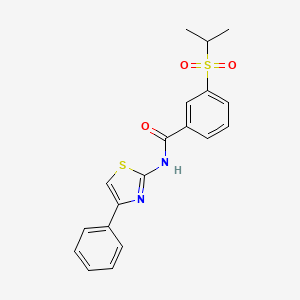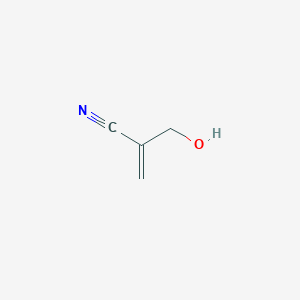
2-(Hydroxymethyl)-acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Molecular Structure Analysis
The molecular structure of a compound is determined by various factors such as the type of atoms involved, the arrangement of atoms, and the type of chemical bonds between the atoms. Techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) are used to investigate the molecular structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, the physico-chemical properties of phenol-formaldehyde resins used in the production of laminated plastics depend on factors like the type and amount of catalyst, formaldehyde-to-phenol mole ratio, temperature, and time of the synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties can be investigated using various techniques and tools .Wissenschaftliche Forschungsanwendungen
Acid-Base Indicators
2-(Hydroxymethyl)-acrylonitrile: derivatives have been investigated as potential acid-base indicators. In a study by Beni et al., twelve triphenylmethanol and one tris(2-(hydroxymethyl)phenol) derivative were synthesized. These compounds served as carriers for various drugs due to their optimized lipophilicity. Additionally, they were evaluated as indicators for acid-base volumetric titration, showing moderate-to-sharp color transitions near the neutralization point. These indicators hold promise for precise acid-base titrations within a narrow range .
Hydrogel Synthesis
2-(Hydroxymethyl)-acrylonitrile: plays a crucial role in the production of hydrogels. Hydrogels are highly absorbent materials used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications. Its unique structure allows for efficient water absorption and controlled release of bioactive compounds .
Bio-Based Monomers
The compound can serve as a precursor for bio-based monomers. For instance:
- 2,5-Furandicarboxylic Acid (FDCA) : Derived from 2-(Hydroxymethyl)-acrylonitrile , FDCA has been proposed as a replacement for terephthalic acid in polyester production. It offers a sustainable alternative for polymer synthesis .
- 2,5-Bis(hydroxymethyl)furan (BHMF) : BHMF, another bio-derived furan compound, serves as a stable diol. It finds applications as a monomer for bio-materials and fuels. Its synthesis pathways have been explored in recent research .
Chiral Furan Synthesis
Researchers have investigated various methods for synthesizing chiral furans from 2-(Hydroxymethyl)-acrylonitrile . These chiral furans have potential applications in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSUIMCEIRRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

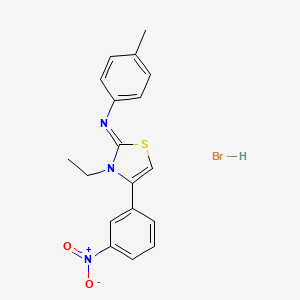
![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

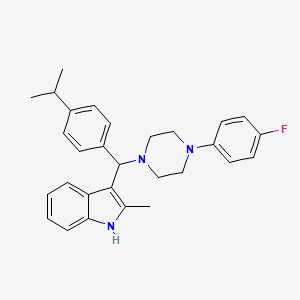
![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)
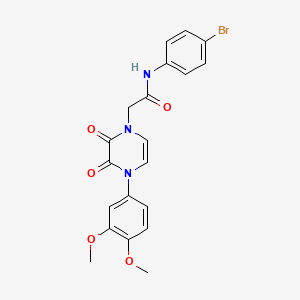
![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)
